8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
CAS No.:
Cat. No.: VC15941465
Molecular Formula: C5H2BrClN4
Molecular Weight: 233.45 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine -](/images/structure/VC15941465.png)
Specification
Molecular Formula | C5H2BrClN4 |
---|---|
Molecular Weight | 233.45 g/mol |
IUPAC Name | 8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine |
Standard InChI | InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H |
Standard InChI Key | KOTATKSHJBXKKA-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=NC=NN2C(=N1)Cl)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substitution Patterns
The triazolo[1,5-c]pyrimidine scaffold consists of a triazole ring fused to a pyrimidine ring at positions 1 and 5, creating a bicyclic system with three nitrogen atoms. In 8-bromo-5-chloro- triazolo[1,5-c]pyrimidine, bromine occupies position 8 of the pyrimidine ring, while chlorine substitutes position 5 . This substitution pattern influences electronic distribution and steric interactions, critical for reactivity and intermolecular binding.
Table 1: Comparative Molecular Properties of Selected Triazolopyrimidine Derivatives
Note: The pyridine analog (CAS 1030626-87-9) illustrates structural parallels but differs in ring nitrogen count .
Spectroscopic and Physicochemical Properties
While specific data for 8-bromo-5-chloro- triazolo[1,5-c]pyrimidine are unavailable, related compounds exhibit distinct spectral signatures. For example, triazolo[1,5-a]pyrimidines display strong UV absorption near 260–280 nm due to π→π* transitions . Halogen substituents like bromine and chlorine increase molecular polarizability, enhancing dipole-dipole interactions and solubility in polar aprotic solvents . The compound’s logP value (estimated at 0.89–1.25) suggests moderate lipophilicity, suitable for membrane penetration in biological systems .
Synthetic Methodologies and Reaction Pathways
Halogenation Strategies
Biological and Pharmacological Relevance
Herbicidal Activity
Halogenated triazolopyrimidines demonstrate potent herbicidal effects by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The 5-chloro-8-bromo substitution may enhance target binding through hydrophobic interactions with ALS’s active site, as observed in structurally related sulfonamide herbicides .
Industrial and Research Applications
Agricultural Chemistry
As intermediates in sulfonamide herbicide synthesis, halogenated triazolopyrimidines enable scalable production of compounds like penoxsulam and flumetsulam . Their herbicidal efficacy against broadleaf weeds justifies ongoing agrochemical research .
Medicinal Chemistry
The scaffold’s tunability makes it valuable for developing kinase inhibitors and apoptosis inducers . Future studies could explore the 8-bromo-5-chloro derivative’s activity against oncology targets like CDK2 or tubulin .
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